methyl 2-{[(2-pyrazinylamino)carbonyl]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-{[(2-pyrazinylamino)carbonyl]amino}benzoate is an organic compound with the molecular formula C13H12N4O3 It is a derivative of benzoic acid and pyrazine, featuring a methyl ester group and a pyrazinylamino carbonyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[(2-pyrazinylamino)carbonyl]amino}benzoate typically involves the following steps:
Formation of the Pyrazinylamino Intermediate: The initial step involves the reaction of pyrazine with an appropriate amine to form the pyrazinylamino intermediate.
Coupling with Benzoic Acid Derivative: The pyrazinylamino intermediate is then coupled with a benzoic acid derivative, such as methyl 2-aminobenzoate, under suitable conditions to form the desired product.
Common reagents used in these reactions include coupling agents like carbodiimides (e.g., N,N’-dicyclohexylcarbodiimide) and catalysts such as 4-dimethylaminopyridine. The reactions are typically carried out in solvents like dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(2-pyrazinylamino)carbonyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can yield amine derivatives or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrazine or benzoate moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Methyl 2-{[(2-pyrazinylamino)carbonyl]amino}benzoate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s structural properties make it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interactions with enzymes and receptors, providing insights into its potential therapeutic applications.
Mechanism of Action
The mechanism of action of methyl 2-{[(2-pyrazinylamino)carbonyl]amino}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazinylamino moiety can form hydrogen bonds and other interactions with active sites, modulating the activity of the target. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-aminobenzoate: A simpler derivative of benzoic acid, lacking the pyrazinylamino moiety.
2-Pyrazinecarboxamide: Contains the pyrazine ring but lacks the benzoate ester group.
Uniqueness
Methyl 2-{[(2-pyrazinylamino)carbonyl]amino}benzoate is unique due to the combination of the pyrazinylamino and benzoate ester functionalities. This dual functionality allows it to interact with a broader range of biological targets and participate in diverse chemical reactions, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
methyl 2-(pyrazin-2-ylcarbamoylamino)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O3/c1-20-12(18)9-4-2-3-5-10(9)16-13(19)17-11-8-14-6-7-15-11/h2-8H,1H3,(H2,15,16,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UICWJBSNQLXDQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)NC2=NC=CN=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.